molecular formula C24H21ClN2O5 B2749990 6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propionate CAS No. 931697-39-1

6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propionate

Cat. No.: B2749990
CAS No.: 931697-39-1
M. Wt: 452.89
InChI Key: KDWRFTWVQDECGN-UHFFFAOYSA-N
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Description

6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propionate is a useful research compound. Its molecular formula is C24H21ClN2O5 and its molecular weight is 452.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methodologies for synthesizing oxadiazole derivatives, which are known for their significant antioxidant activity. For instance, the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was achieved through reactions involving aryl hydrazides and 3,5-di-tert-butyl 4-hydroxybenzoic acid. These compounds were tested for their antioxidant properties using DPPH and FRAP assays, with some derivatives exhibiting substantial free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

Structural Characterization

The structural features of oxadiazole derivatives have been extensively studied. For example, the crystal structure analysis of 5-(2-chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole revealed the presence of C—H⋯O and C—H⋯Cl hydrogen bonds forming two-dimensional sheets, which are stacked by offset π–π stacking interactions. This detailed structural characterization aids in understanding the molecular interactions and stability of these compounds (Baral, Nayak, Pal, & Mohapatra, 2018).

Antioxidant Activity and Mechanism

Further research into the antioxidant properties of butylated phenol derivatives with oxadiazole and hydrazone moieties revealed significant activity, supported by density functional theory (DFT) studies. These studies provided insights into the antioxidant mechanism of these molecules, comparing their activity with ascorbic acid and indicating the influence of substituents on antioxidant capabilities. This research underscores the potential of oxadiazole derivatives as effective antioxidants (Shakira, Abd Wahab, Nordin, & Ariffin, 2022).

Bioactive Applications

Oxadiazole derivatives have also been investigated for their bioactive potential. The synthesis and evaluation of novel 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have demonstrated notable antitumor activity in vitro. This highlights the therapeutic potential of these compounds across various cell lines, opening avenues for further exploration in drug development (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Properties

IUPAC Name

[6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-5-19(28)30-18-12-15(24(2,3)4)10-14-11-17(23(29)31-20(14)18)22-26-21(27-32-22)13-6-8-16(25)9-7-13/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWRFTWVQDECGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C2C(=CC(=C1)C(C)(C)C)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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